(3S,4S)-4-amino-1,1-dioxothiolan-3-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S,4S)-4-amino-1,1-dioxothiolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXPOWCRPFUCHS-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20688-37-3 | |
| Record name | rac-(3R,4R)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Stereochemical Control for 3s,4s 4 Amino 1,1 Dioxothiolan 3 Ol and Its Stereoisomers
Asymmetric Synthesis Approaches to Chiral Amino Alcohols
The synthesis of chiral amino alcohols is a cornerstone of modern organic chemistry, with numerous methods developed to control the stereochemistry of these valuable building blocks.
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the synthesis of chiral alcohols from the corresponding ketones. acs.org This technique is particularly advantageous for the synthesis of chiral amino alcohols from α-ketoamines as it often tolerates unprotected amino groups, thereby avoiding additional protection and deprotection steps. acs.org The reaction typically employs a chiral ruthenium catalyst, often in conjunction with a hydrogen donor such as isopropanol (B130326) or a formic acid/triethylamine mixture. nih.gov
The mechanism of this transformation involves the formation of a ruthenium hydride species, which then transfers a hydride to the carbonyl group of the α-ketoamine in a stereoselective manner, guided by the chiral ligand. The enantioselectivity of the reduction is highly dependent on the structure of the chiral ligand, which is often a diamine or an amino alcohol. A variety of chiral ligands have been developed, leading to high enantiomeric excesses for a wide range of substrates. acs.org
| Entry | α-Amino Ketone Substrate | Chiral Ru-Catalyst/Ligand | Hydrogen Donor | Product Enantiomeric Excess (ee %) | Yield (%) |
| 1 | 2-amino-1-phenylethanone | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ | 98 | 95 |
| 2 | 1-amino-3,3-dimethylbutan-2-one | [RuCl₂(η⁶-C₆H₆)]₂ / (S)-proline-derived ligand | i-PrOH | 95 | 92 |
| 3 | 2-(methylamino)-1-phenylethanone | RuCl(p-cymene)[(R,R)-TsDPEN] | HCOOH/NEt₃ | 99 | 97 |
| 4 | 2-amino-1-(naphthalen-2-yl)ethanone | [RuCl₂(η⁶-mesitylene)]₂ / chiral amino alcohol | i-PrOH | 96 | 93 |
This table presents representative data compiled from various sources on ruthenium-catalyzed asymmetric transfer hydrogenation of α-amino ketones.
In recent years, photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild reaction conditions. nih.gov The application of photoredox catalysis to the asymmetric synthesis of amino alcohols has opened up new avenues for the construction of these chiral molecules. researchgate.net These methods often involve the generation of a radical intermediate through a single-electron transfer (SET) process, initiated by a photocatalyst upon visible light irradiation. The subsequent reaction of this radical with a prochiral substrate in the presence of a chiral catalyst or auxiliary leads to the formation of the enantioenriched amino alcohol. nih.gov
One notable strategy involves the intermolecular aminohydroxylation of olefins. nih.gov In this approach, a nitrogen-centered radical, generated from a suitable precursor via photoredox catalysis, adds to an alkene. The resulting carbon-centered radical is then trapped by a water molecule or another oxygen source, leading to the formation of the vicinal amino alcohol. The stereochemistry of the final product can be controlled by using a chiral photocatalyst or by employing a chiral ligand in conjunction with a metal co-catalyst. nih.gov
| Entry | Olefin Substrate | Nitrogen Source | Chiral Catalyst/Ligand | Product Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| 1 | Styrene | N-Boc-aminopyridinium salt | Chiral Iridium Complex | 92 | >20:1 |
| 2 | 1-Octene | N-sulfonyl oxaziridine | Chiral Copper-bisoxazoline complex | 88 | 15:1 |
| 3 | Cyclohexene | N-acyloxyphthalimide | Chiral Organic Dye / Lewis Acid | 95 | >20:1 |
| 4 | Indene | N-Boc-hydroxylamine | Chiral Ruthenium Complex | 90 | 10:1 |
This table presents representative data compiled from various sources on photoredox-mediated asymmetric synthesis of amino alcohols.
The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in organic synthesis. rsc.org A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product.
In the context of amino alcohol synthesis, chiral auxiliaries can be employed in various ways. For instance, a chiral auxiliary can be attached to an enolate to direct the diastereoselective alkylation or aldol (B89426) reaction that forms the carbon skeleton of the amino alcohol. Alternatively, a chiral auxiliary can be part of a reactant, such as a chiral imine, which undergoes diastereoselective nucleophilic addition. The design of new chiral ligands for metal-catalyzed reactions is also a crucial aspect of asymmetric amino alcohol synthesis. The ligand's structure creates a chiral environment around the metal center, which in turn dictates the stereochemical course of the reaction.
| Entry | Reaction Type | Chiral Auxiliary/Ligand | Substrate | Diastereomeric Ratio (dr) |
| 1 | Aldol Reaction | Evans' Oxazolidinone | N-propionyl oxazolidinone and benzaldehyde | >99:1 |
| 2 | Grignard Addition | (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | N-sulfinyl imine | 98:2 |
| 3 | Michael Addition | Proline-derived organocatalyst | Nitromethane and an α,β-unsaturated aldehyde | 95:5 |
| 4 | Asymmetric Hydrogenation | (R)-BINAP | N-acetyl-α-enamido ester | >99:1 |
This table presents representative data compiled from various sources on the use of chiral auxiliaries and ligands in stereoselective synthesis.
Stereoselective Construction of the 1,1-Dioxothiolane Ring System
The 1,1-dioxothiolane ring, also known as a sulfolane (B150427) ring, is a key structural feature of the target molecule. The stereoselective construction of this heterocyclic system with the desired substituents at the 3- and 4-positions is a significant synthetic challenge. A powerful approach to achieve this is through the functionalization of a pre-existing double bond within a cyclic sulfone.
One of the most effective methods for the stereoselective di-functionalization of alkenes is the Sharpless asymmetric dihydroxylation (AD) and asymmetric aminohydroxylation (AA). Starting from 2,5-dihydrothiophene-1,1-dioxide, a commercially available and stable compound, the Sharpless asymmetric aminohydroxylation can directly install both the amino and hydroxyl groups in a syn fashion and with high enantioselectivity. The use of (DHQ)₂-PHAL or (DHQD)₂-PHAL as the chiral ligand determines which enantiomer of the product is formed. This method would directly lead to a precursor of the desired (3S,4S)-4-amino-1,1-dioxothiolan-3-ol.
Alternatively, a two-step approach involving an initial diastereoselective epoxidation of the double bond, followed by a regioselective and stereospecific ring-opening of the epoxide with an azide (B81097) or amine nucleophile, can also be employed. The stereochemistry of the epoxidation can be directed by the presence of a nearby functional group, and the subsequent Sₙ2-type ring-opening proceeds with inversion of configuration, allowing for the synthesis of anti amino alcohols.
Multi-Step Reaction Protocols and Optimization for High Enantioselectivity
For instance, in a proposed synthesis starting from 2,5-dihydrothiophene-1,1-dioxide, the key Sharpless asymmetric aminohydroxylation step would need to be optimized. This involves screening different chiral ligands, reaction temperatures, and concentrations to maximize both the chemical yield and the enantiomeric excess of the desired amino alcohol. Subsequent steps, such as the protection of the amino and hydroxyl groups, if necessary, must be chosen to avoid any racemization or epimerization of the newly formed stereocenters.
The optimization process often involves a systematic study of reaction parameters. For example, in a catalytic asymmetric reaction, the catalyst loading, the nature of the solvent, and the presence of additives can have a profound impact on the enantioselectivity. High-throughput screening techniques are increasingly being used to rapidly identify the optimal conditions for a given transformation.
| Step | Reaction | Key Optimization Parameters | Typical Enantioselectivity (ee %) |
| 1 | Sharpless Asymmetric Aminohydroxylation | Chiral ligand, temperature, N-source | >95 |
| 2 | Protecting Group Introduction | Choice of protecting group, base, solvent | N/A (preservation of stereochemistry) |
| 3 | Functional Group Interconversion | Reagent, reaction time, temperature | N/A (preservation of stereochemistry) |
| 4 | Deprotection | Deprotecting agent, reaction conditions | N/A (preservation of stereochemistry) |
This table provides a generalized overview of key optimization parameters in a multi-step synthesis aimed at high enantioselectivity.
Enantiomeric Resolution Techniques for Amino Alcohol Compounds
Even with highly optimized asymmetric synthetic methods, the final product may not be enantiomerically pure. Therefore, enantiomeric resolution techniques are often necessary to separate the desired enantiomer from the undesired one. mdpi.com For amino alcohol compounds, several methods are available.
One of the most powerful and widely used techniques is chiral high-performance liquid chromatography (HPLC). sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus allowing for their separation. A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides, proteins, and cyclodextrins. The choice of the CSP and the mobile phase is crucial for achieving good separation.
Another common method for the resolution of amino alcohols is the formation of diastereomeric salts. This involves reacting the racemic amino alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the desired enantiomer of the amino alcohol can be recovered by treating the diastereomeric salt with a base.
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High resolution, applicable to small quantities | Requires specialized equipment and columns |
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties | Can be scaled up, relatively inexpensive | Requires a suitable resolving agent, can be labor-intensive |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme | High enantioselectivity, mild reaction conditions | Enzyme may not be available for all substrates |
This table summarizes common enantiomeric resolution techniques applicable to amino alcohol compounds.
Medicinal Chemistry and Drug Discovery Research of 3s,4s 4 Amino 1,1 Dioxothiolan 3 Ol and Its Derivatives
Exploration as a Chemical Scaffold for Biologically Active Molecules
The (3S,4S)-4-amino-1,1-dioxothiolan-3-ol molecule presents a rigid, stereochemically defined scaffold containing a cyclic sulfone (sulfolane) moiety combined with an amino alcohol functionality. Such scaffolds are of interest in medicinal chemistry due to their potential to present functional groups in a well-defined three-dimensional orientation, which can facilitate specific interactions with biological targets. Cyclic sulfones, in particular, are valued for their metabolic stability and ability to act as hydrogen bond acceptors.
However, there is no specific published research that details the exploration of this compound as a privileged scaffold for the development of new biologically active molecules. Its potential remains largely theoretical in the absence of dedicated studies.
Design and Synthesis of Derivatives for Modulating Biological Activity
The design and synthesis of derivatives from a core scaffold are fundamental to medicinal chemistry for establishing structure-activity relationships (SAR). This typically involves modifying the scaffold's functional groups to enhance potency, selectivity, and pharmacokinetic properties.
N-Acyl and N-Thiourea Derivatives
The primary amine in this compound is a prime site for derivatization. N-acylation (to form amides) and the formation of N-thiourea derivatives are common strategies to introduce a wide range of substituents. Thiourea derivatives, in particular, are known for a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The general synthesis involves the reaction of an amine with an isothiocyanate.
Despite the feasibility of these reactions, no studies have been published that specifically describe the synthesis or biological evaluation of N-acyl or N-thiourea derivatives of this compound.
Strategies for Functionalization of the 1,1-Dioxothiolane Moiety
Functionalization of saturated heterocyclic rings like the 1,1-dioxothiolane (sulfolane) moiety is often challenging. Strategies in medicinal chemistry for similar saturated rings can involve C-H activation, which allows for the direct introduction of new functional groups. This approach can expand the chemical space around the core scaffold, enabling more extensive SAR studies.
There is, however, no literature available that details specific strategies developed or applied for the functionalization of the 1,1-dioxothiolane ring within the context of this compound.
Development of Diverse Amino Alcohol Derivatives
Amino alcohols are a significant class of compounds in drug discovery, serving as key structural components in numerous therapeutic agents and as chiral auxiliaries in asymmetric synthesis. The vicinal amino and hydroxyl groups in this compound could be modified to produce a library of derivatives. For instance, the alcohol could be alkylated or esterified, while the amine is modified as described previously.
While the synthesis of diverse amino alcohol derivatives is a common practice in medicinal chemistry, there are no specific reports on the development of such derivatives starting from this compound.
Rational Drug Design and Target-Oriented Synthesis
Rational drug design relies on the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and selectivity. A scaffold like this compound could theoretically be used as a starting point in a rational design campaign, where computational methods would guide the addition of functionalities to optimize interactions with a specific protein's binding site. Target-oriented synthesis would then be employed to create these designed molecules.
Currently, there are no published examples of rational drug design programs or target-oriented synthesis efforts that have specifically utilized the this compound scaffold.
Mechanistic and Biological Activity Studies of 3s,4s 4 Amino 1,1 Dioxothiolan 3 Ol and Analogues
Investigation of Binding Modes and Molecular Interactions at Allosteric Sites
The investigation into the binding modes of (3S,4S)-4-amino-1,1-dioxothiolan-3-ol and its analogues at allosteric sites is a nuanced area of research. Allosteric sites, distinct from the primary active (orthosteric) site of a protein, offer an alternative mechanism for modulating protein function. Molecules that bind to these sites are known as allosteric modulators and can either enhance or inhibit the protein's activity.
For compounds structurally related to this compound, computational and experimental studies have begun to shed light on their potential interactions. The binding of ligands to allosteric sites is often driven by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces. The specific orientation of the amino and hydroxyl groups on the thiolane ring, along with the polar sulfone group, are critical in determining how these molecules fit into and interact with the amino acid residues of an allosteric pocket.
Molecular dynamics simulations and mutagenesis studies on various receptors have helped to identify key residues that may form an "aromatic cage" or a hydrophobic pocket, which can accommodate such ligands. nih.gov For instance, in G protein-coupled receptors (GPCRs), allosteric binding sites have been identified in lipid-facing pockets that encompass transmembrane domains. nih.gov It is hypothesized that the sulfone-containing amino alcohol scaffold could interact with such sites, where the sulfone group may act as a hydrogen bond acceptor, while the amino and hydroxyl groups could form additional hydrogen bonds, stabilizing the ligand-receptor complex. The stereochemistry of the compound is paramount, as the precise spatial arrangement of these functional groups dictates the potential for these interactions.
Structure-Activity Relationship (SAR) Studies of Sulfone-Containing Amino Alcohols
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the class of sulfone-containing amino alcohols, SAR studies aim to identify the key structural motifs responsible for their therapeutic effects and to optimize their potency and selectivity. drugdesign.org
The core structure, a cyclic amino alcohol with a sulfone group, presents several points for modification. These include the stereochemistry of the amino and hydroxyl groups, the nature of substituents on the amino group, and modifications to the cyclic backbone itself. The sulfone group is a particularly interesting feature; as a strong hydrogen bond acceptor and a metabolically stable moiety, it significantly influences the molecule's polarity and ability to interact with biological targets. researchgate.netmdpi.com
Stereochemical Influence on Biological Potency and Selectivity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound. The spatial arrangement of the amino and hydroxyl groups is critical for molecular recognition by protein targets. nih.gov Different stereoisomers of a compound can exhibit vastly different potencies, selectivities, and even different types of biological activity altogether.
Research on related chiral compounds has demonstrated that only one enantiomer or a specific diastereomer may bind effectively to a target receptor or enzyme. nih.gov For example, in studies of nature-inspired compounds, the natural stereoisomers often show significantly higher potency compared to their synthetic, "unnatural" counterparts. nih.gov This is because the precise three-dimensional orientation of functional groups must match a complementary binding site on the biological target. The relative orientation of the amino and hydroxyl groups in the (3S,4S) configuration likely allows for optimal hydrogen bonding and other interactions within a specific binding pocket, which would be disrupted in other stereoisomers.
Pharmacophore Elucidation and Structural Requirements for Activity
Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For sulfone-containing amino alcohols, a general pharmacophore model would include a hydrogen bond donor (the hydroxyl group), another hydrogen bond donor/acceptor (the amino group), and a strong hydrogen bond acceptor (the sulfone group), all held in a specific spatial orientation by the rigid thiolane ring.
The key structural requirements for the activity of these compounds can be summarized as follows:
The Amino Alcohol Moiety: The presence of both the amino and hydroxyl groups is often crucial. Their ability to form hydrogen bonds is a key driver of binding affinity. researchgate.net
The Sulfone Group: This group's polarity and hydrogen bonding capacity significantly contribute to the molecule's interaction with target proteins. researchgate.netnih.gov
Stereochemistry: As discussed, the specific stereochemical configuration is critical for proper orientation within the binding site.
Cyclic Scaffold: The thiolane ring provides a rigid backbone that pre-organizes the functional groups into a conformationally restricted arrangement, which can reduce the entropic penalty of binding.
In Vitro and In Vivo Evaluation of Anti-Parasitic Activity (e.g., Antileishmanial, Antiplasmodial)
The search for new anti-parasitic agents is a global health priority, and various heterocyclic compounds are being investigated for their potential. While direct studies on this compound are not extensively reported in this context, research on structurally related compounds provides valuable insights.
Antileishmanial Activity: Leishmania, the protozoan parasite responsible for leishmaniasis, is a target for various chemotherapeutic agents. In vitro studies on compounds with heterocyclic scaffolds have shown promising results. researchgate.netresearchgate.net For instance, certain naphthoquinones and their derivatives have demonstrated significant antileishmanial activity. researchgate.net The mechanism of action for many of these compounds involves the inhibition of essential parasitic enzymes or disruption of cellular processes. It is plausible that sulfone-containing amino alcohols could exhibit similar activity, potentially by targeting specific Leishmania enzymes.
Antiplasmodial Activity: Malaria, caused by the Plasmodium parasite, remains a major infectious disease. There is a continuous need for new drugs to combat resistant strains. nih.gov Various classes of compounds, including those with aminoquinoline and spiroindolone scaffolds, have been evaluated for their in vitro and in vivo antiplasmodial activity. nih.govnih.gov These compounds often work by interfering with the parasite's lifecycle within red blood cells. Studies on chalcone (B49325) derivatives have also shown very good anti-plasmodial properties in vivo. researchgate.netatlantis-press.com The potential for this compound and its analogues in this area warrants further investigation, as their unique structural features may offer a novel mechanism of action against Plasmodium falciparum.
| Compound Class | Parasite | Activity Type | Key Findings |
| 4-Aminoquinolines | Plasmodium falciparum, Plasmodium berghei | In Vitro, In Vivo | Effective against chloroquine-resistant strains; cured infected mice. nih.gov |
| Spiroindolones | Plasmodium falciparum | In Vitro | Activity in the low micromolar range against drug-resistant strains. nih.gov |
| Chalcone Derivatives | Plasmodium sp. | In Vivo | Demonstrated very good anti-plasmodial properties in mice. researchgate.netatlantis-press.com |
| Naphthoquinones | Leishmania amazonensis | In Vitro | Displayed a wide range of antimicrobial properties against many pathogens. researchgate.net |
Preliminary Research on Antimicrobial and Anticancer Properties
The structural motifs present in this compound are also found in compounds with known antimicrobial and anticancer activities.
Antimicrobial Properties: The sulfone moiety is a component of several clinically used antimicrobial drugs. researchgate.netnih.gov Heterocyclic compounds containing sulfone groups have been reported to possess potent antibacterial and antifungal properties. mdpi.comnih.gov Similarly, molecules incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings, which share some structural features with the subject compound, have shown a broad spectrum of antimicrobial activity. researchgate.netnih.govresearchgate.netmdpi.com The combination of the sulfone group with the amino alcohol functionality could lead to compounds with significant antimicrobial potential.
Anticancer Properties: Many anticancer agents are heterocyclic compounds that interfere with cellular processes like DNA replication or signaling pathways. nih.gov For example, derivatives of 1,2,4-triazole have been synthesized and evaluated for their anticancer activity, with some showing promising results against a panel of cancer cell lines. researchgate.netnih.gov The 1,3,4-thiadiazole scaffold is also recognized for its potential in developing new anticancer agents. nih.govresearchgate.net The sulfonyl group is present in some anticancer drugs, where it contributes to the molecule's ability to interact with specific biological targets. mdpi.com Preliminary research into sulfone-containing amino alcohols could reveal their potential as a new class of anticancer compounds.
| Compound Class | Activity | Target Organisms/Cell Lines | Key Findings |
| Sulfone-containing Isoxazoles | Antibacterial | B. subtilis | Presence of electron-withdrawing groups enhanced activity. nih.gov |
| 1,2,4-Triazole Derivatives | Anticancer | Various cancer cell lines | Some compounds showed promising dual anticancer and antiangiogenic activity. nih.gov |
| 1,3,4-Thiadiazole Derivatives | Antimicrobial | Various pathogenic strains | Showed good activity against fungal strains. nih.gov |
| 1,3,4-Thiadiazole Derivatives | Anticancer | Human cancer cell lines (e.g., MCF-7) | The thiadiazole scaffold is a key feature for pharmacological properties. nih.gov |
Computational and Theoretical Investigations of 3s,4s 4 Amino 1,1 Dioxothiolan 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and intrinsic reactivity of (3S,4S)-4-amino-1,1-dioxothiolan-3-ol. These calculations focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov
A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For sulfolane (B150427) derivatives, which share the core structure of this compound, computational studies have shown that properties like oxidation and reduction resistance are directly linked to HOMO and LUMO energies, respectively. nih.gov
From these calculations, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is proportional to the HOMO-LUMO gap. mdpi.com
Chemical Potential (µ): Describes the tendency of electrons to escape from the molecule. mdpi.com
Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons. mdpi.com
| Parameter | Description | Significance in Reactivity Analysis |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater ability to donate electrons. mdpi.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater ability to accept electrons. nih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Reflects kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. mdpi.com |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | A larger value indicates greater stability and lower reactivity. mdpi.com |
| Electrophilicity Index (ω) | Capacity to accept electrons | A higher value indicates a stronger electrophile. mdpi.com |
Molecular Docking Simulations to Predict Binding Affinities and Orientations
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is crucial for understanding the potential biological activity of this compound by simulating its interaction with its target enzyme, such as γ-aminobutyric acid aminotransferase (GABA-AT).
The simulation places the ligand into the binding site of the protein and calculates a score, often expressed as binding affinity in kcal/mol, which estimates the strength of the interaction. taylorandfrancis.com A lower (more negative) binding affinity value signifies a more stable and stronger interaction between the ligand and the protein. taylorandfrancis.com
For this compound, docking simulations would identify key interactions within the active site of its target. These interactions typically include:
Hydrogen Bonds: Formed between the amino and hydroxyl groups of the ligand and polar amino acid residues in the protein's active site.
Electrostatic Interactions: Occurring between charged groups on the ligand and receptor.
Van der Waals Forces: Non-specific attractive or repulsive forces between the ligand and the protein.
By analyzing the docked pose, researchers can understand the specific orientation that leads to effective binding and subsequent inhibition of the enzyme. For instance, simulations would reveal how the stereochemistry of the amino and hydroxyl groups at the C3 and C4 positions dictates the precise fit and interaction pattern within the enzyme's active site, which is essential for its inhibitory function.
| Interaction Type | Description | Potential Groups Involved in this compound |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Amino (-NH2) group, Hydroxyl (-OH) group |
| Electrostatic Interactions | Attractive or repulsive forces between molecules with full or partial charges. | Protonated amino group (-NH3+) |
| Van der Waals Forces | Distance-dependent interactions between atoms or molecules. | Thiolane ring scaffold |
Conformational Analysis and Stereoelectronic Effects
The biological activity of this compound is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. Conformational analysis involves identifying the most stable (lowest energy) conformations of the molecule. The five-membered thiolane ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms.
The specific stereochemistry—(3S,4S)—fixes the relative orientation of the amino and hydroxyl groups, significantly constraining the possible conformations. The stability of these conformations is governed by a combination of steric hindrance and stereoelectronic effects.
In Silico Prediction of Biological Activity and ADME Properties
In silico methods are widely used in drug discovery to predict the pharmacokinetic properties of a compound, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov These predictive models use the chemical structure of a molecule to estimate its drug-likeness and behavior in the body. For this compound, these predictions can guide further experimental studies.
Commonly predicted ADME properties include:
Lipophilicity (logP): Predicts the compound's solubility in lipids versus water, affecting its ability to cross cell membranes.
Aqueous Solubility (logS): Estimates how well the compound dissolves in water, which is crucial for administration and distribution.
Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross the protective barrier of the brain, a critical factor for drugs targeting the central nervous system. nih.gov
Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut into the bloodstream.
Cytochrome P450 (CYP) Inhibition: Predicts whether the compound is likely to inhibit major metabolic enzymes, which could lead to drug-drug interactions.
These predictions are typically generated using Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models that correlate chemical structure with a specific property. nih.gov
| ADME Property | Description | Importance for a CNS-Targeted Drug |
|---|---|---|
| Absorption | The process by which a drug enters the bloodstream. | Must be effectively absorbed to reach therapeutic concentrations. |
| Distribution | The dissemination of a drug throughout the fluids and tissues of the body. | Must cross the blood-brain barrier to act on targets like GABA-AT. nih.gov |
| Metabolism | The chemical alteration of a drug by the body. | Should have a stable metabolic profile to ensure sufficient duration of action. |
| Excretion | The removal of the drug from the body. | Efficient clearance is necessary to avoid accumulation and potential toxicity. |
Computational Simulation of Reaction Mechanisms and Inactivation Pathways
As a potential mechanism-based inactivator of GABA-AT, this compound is designed to be chemically transformed by its target enzyme into a reactive species that irreversibly binds to and inactivates the enzyme. nih.gov Computational simulations, such as quantum mechanics/molecular mechanics (QM/MM) methods, can be employed to model this entire process at an atomic level.
These simulations can elucidate the step-by-step inactivation pathway, which likely involves:
Aldimine Formation: The amino group of the inhibitor forms a Schiff base (aldimine) with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site. nih.gov
Deprotonation and Tautomerization: An active site base in the enzyme removes a proton, leading to the formation of a reactive intermediate.
Covalent Adduct Formation: The enzyme-generated reactive species, possibly a Michael acceptor or a similar electrophile, is attacked by a nucleophilic residue in the active site (such as a lysine (B10760008) or cysteine). nih.gov This forms a covalent bond, leading to the irreversible inactivation of the enzyme.
Computational modeling can map the energy landscape of this reaction, identifying transition states and intermediates. This allows researchers to understand the energetic feasibility of the proposed mechanism and pinpoint the rate-limiting step of the inactivation process. Such simulations provide a detailed rationale for the compound's potency and mechanism of action, offering a powerful complement to experimental kinetic studies. researchgate.net
Future Directions and Emerging Research Avenues
Development of Novel Therapeutic Candidates Based on the 1,1-Dioxothiolane Scaffold
The 1,1-dioxothiolane ring is a versatile scaffold for the design of new therapeutic agents. Its polarity and ability to form hydrogen bonds, conferred by the sulfone group, make it an attractive moiety for interacting with biological targets. Research is ongoing to explore the potential of derivatives of this scaffold in various therapeutic areas. For instance, compounds incorporating the 1,1-dioxothiolane ring are being investigated for their potential antimicrobial and anticancer properties.
The development of novel therapeutic candidates often involves molecular hybridization, where the 1,1-dioxothiolane scaffold is combined with other pharmacophoric groups to create hybrid molecules with enhanced affinity and efficacy. nih.gov This approach has been successfully applied to other sulfur-containing heterocyclic compounds, such as pyridothiazine-1,1-dioxide derivatives, which have shown anti-inflammatory activity. nih.gov By analogy, functionalization of the (3S,4S)-4-amino-1,1-dioxothiolan-3-ol core could lead to the discovery of new drugs with a wide range of biological activities.
| Therapeutic Area | Rationale for Exploration | Example of Related Research |
|---|---|---|
| Anticancer | The sulfone group can act as a hydrogen bond acceptor, potentially interacting with key residues in the active sites of enzymes involved in cancer progression. | Derivatives of 3-Ethyl-1,1-dioxo-1λ⁶-thiolane-3-carbonitrile are being studied for their potential anticancer properties. |
| Antimicrobial | The unique electronic and steric properties of the scaffold could be exploited to design inhibitors of microbial enzymes. | Studies on 3-Ethyl-1,1-dioxo-1λ⁶-thiolane-3-carbonitrile have shown promising antimicrobial activity. |
| Anti-inflammatory | Molecular hybridization with known anti-inflammatory pharmacophores could yield novel compounds with improved efficacy and safety profiles. nih.gov | Derivatives of pyridothiazine-1,1-dioxide have demonstrated anti-inflammatory effects. nih.gov |
Advancement of Enantioselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and highly selective enantioselective synthetic methods is crucial for the preparation of pure stereoisomers of this compound and its derivatives. The advancement of such methodologies will not only facilitate the synthesis of the desired enantiomer but also enable the creation of a diverse library of stereochemically defined analogues for structure-activity relationship (SAR) studies.
Recent progress in catalysis has opened new avenues for the asymmetric synthesis of cyclic sulfones. For example, palladium-catalyzed decarboxylative asymmetric allylic alkylation has been developed for the synthesis of enantioenriched α-difunctionalized sulfolanes. acs.org This method allows for the creation of stereodefined cyclic sulfones, which are valuable for medicinal chemistry applications. acs.org The application of such advanced synthetic strategies to the synthesis of this compound and its analogues will be instrumental in accelerating the discovery of new therapeutic agents based on this scaffold.
Integration of Computational and Experimental Approaches for Drug Discovery
The synergy between computational and experimental methods has become a cornerstone of modern drug discovery. This integrated approach is particularly valuable for the exploration of the therapeutic potential of the 1,1-dioxothiolane scaffold. Computational techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding of 1,1-dioxothiolane derivatives to various biological targets. These in silico studies can help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.
Experimental techniques, such as high-throughput screening and X-ray crystallography, provide the empirical data needed to validate the computational predictions and to elucidate the precise molecular interactions between the ligand and its target. The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for the optimization of lead compounds and the discovery of new drug candidates. The application of this integrated workflow to the 1,1-dioxothiolane scaffold holds great promise for the identification of novel therapeutics.
| Stage | Computational Approaches | Experimental Approaches |
|---|---|---|
| Target Identification | Bioinformatics, Systems Biology | Genomics, Proteomics |
| Hit Identification | Virtual Screening, Molecular Docking | High-Throughput Screening (HTS) |
| Hit-to-Lead Optimization | Quantitative Structure-Activity Relationship (QSAR), Molecular Dynamics | Chemical Synthesis, In Vitro Assays |
| Preclinical Development | ADMET Prediction | In Vivo Studies |
Exploration of New Biological Targets and Signaling Pathways
A crucial aspect of future research on this compound and its derivatives is the identification of their specific biological targets and the signaling pathways they modulate. While some preliminary studies have suggested potential enzyme inhibitory and immunomodulatory effects, a comprehensive understanding of their mechanism of action is still lacking. nih.gov
Future investigations should focus on target deconvolution studies to identify the specific proteins with which these compounds interact. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches can be employed for this purpose. Once the targets are identified, further studies will be needed to elucidate how the binding of the 1,1-dioxothiolane derivatives to these targets affects cellular signaling pathways. This knowledge will be essential for understanding the therapeutic effects of these compounds and for identifying potential biomarkers for patient stratification. A study on the immunotoxicity of sulfolane (B150427) in rats indicated a decrease in ex vivo natural killer (NK) cell activity, suggesting a potential interaction with the immune system. nih.gov
Q & A
Q. What are the common synthetic routes for (3S,4S)-4-amino-1,1-dioxothiolan-3-ol, and how can reaction conditions be optimized for yield and stereoselectivity?
- Methodological Answer: Synthesis often begins with thiolane precursors, utilizing geminal difunctionalization strategies to introduce amino and hydroxyl groups. For example, vinylarene substrates can undergo oxidative or nucleophilic addition to form the dioxathiolane core . Reaction optimization includes:
- Temperature control : Lower temperatures (0–25°C) reduce side reactions.
- Catalysts : Chiral catalysts (e.g., organocatalysts) enhance stereoselectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
Monitoring via TLC or HPLC ensures intermediate purity, while recrystallization or column chromatography (silica gel) isolates the final product .
Q. What analytical techniques are recommended for characterizing purity and stereochemistry?
- Methodological Answer:
- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) to determine enantiomeric excess (ee) .
- NMR spectroscopy : H and C NMR (DMSO-d6 or CDCl3) confirm regiochemistry; NOESY detects spatial proximity of stereocenters .
- X-ray crystallography : Definitive stereochemical assignment if single crystals are obtainable .
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts) during synthesis?
- Methodological Answer: Contradictions may arise from:
- Diastereomer formation : Use chiral derivatizing agents (e.g., Mosher’s acid) to distinguish stereoisomers .
- Solvent effects : Compare NMR in deuterated DMSO vs. CDCl3; residual solvents can shift peaks .
- Impurities : Purify via preparative HPLC or repeated recrystallization. Validate via H NMR integration and HRMS .
Replicate reactions under controlled conditions (e.g., inert atmosphere) to confirm reproducibility .
Q. What strategies enhance enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer:
- Chiral auxiliaries : Temporarily attach dioxathiolane to a chiral scaffold (e.g., Evans oxazolidinones) to direct stereochemistry .
- Dynamic kinetic resolution : Use bifunctional catalysts (e.g., Ru-based) to racemize intermediates during synthesis .
- Enantioselective chromatography : Simulated moving bed (SMB) chromatography scales up ee >99% .
Optimize reaction time and temperature to minimize epimerization .
Q. How does the compound’s stability under varying pH/temperature impact biological assay design?
- Methodological Answer:
- pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with LC-MS monitoring. Unstable in acidic conditions (sulfone hydrolysis) .
- Thermal stability : Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles.
- Biological buffers : Use neutral PBS (pH 7.4) for in vitro assays; avoid Tris buffers (nucleophilic amines may react) .
Q. What methodologies study environmental fate and biodegradation pathways?
- Methodological Answer:
- Radiolabeling : Synthesize C-labeled analogs to track degradation products in soil/water matrices .
- Metabolite profiling : LC-MS/MS identifies hydroxylated or sulfonated derivatives .
- Abiotic factors : Test hydrolysis (pH 5–9) and photolysis (UV light) to model environmental persistence .
- Microbial assays : Use OECD 301D respirometry to assess aerobic biodegradation in activated sludge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
